2-Bromo-4-fluorobenzenesulfonamide

Description

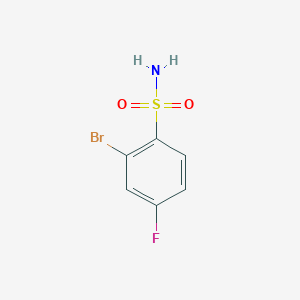

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUDPWHDKUOLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380907 | |

| Record name | 2-Bromo-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-60-6 | |

| Record name | 2-Bromo-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351003-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for 2-bromo-4-fluorobenzenesulfonamide, a valuable intermediate in pharmaceutical research and development. The synthesis is presented in a two-stage process, beginning with the formation of the key intermediate, 2-bromo-4-fluorobenzenesulfonyl chloride, followed by its subsequent amination. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to support laboratory applications.

Stage 1: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl Chloride

The initial stage focuses on the preparation of 2-bromo-4-fluorobenzenesulfonyl chloride from the corresponding aniline derivative, 2-bromo-4-fluoroaniline. This transformation is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the aniline followed by sulfochlorination.

Experimental Protocol: Diazotization and Sulfochlorination

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.[1][2][3]

Materials:

-

2-Bromo-4-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) in Acetic Acid

-

Copper(I) Chloride (CuCl) (catalyst)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2-bromo-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Sulfochlorination):

-

In a separate flask, prepare a cooled solution of sulfur dioxide in acetic acid.

-

Add a catalytic amount of copper(I) chloride to this solution.

-

Carefully add the cold diazonium salt solution portion-wise to the sulfur dioxide solution, maintaining a controlled temperature.

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

-

Pour the mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by filtration or extract the mixture with dichloromethane.

-

If using an organic solvent, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-bromo-4-fluorobenzenesulfonyl chloride.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Quantitative Data: 2-Bromo-4-fluorobenzenesulfonyl Chloride

| Property | Value | Reference |

| CAS Number | 351003-45-7 | [4] |

| Molecular Formula | C₆H₃BrClFO₂S | [4] |

| Molecular Weight | 273.51 g/mol | [4] |

| Purity | ≥97% | [4][5] |

| Appearance | Colorless to pale cream to pale yellow solid | [6] |

| Melting Point | 33.0-42.0 °C | [6] |

| Refractive Index | 1.5750-1.5800 @ 20 °C | [6] |

Stage 2: Amination of 2-Bromo-4-fluorobenzenesulfonyl Chloride

The final stage of the synthesis involves the conversion of the sulfonyl chloride intermediate to the target sulfonamide. This is achieved through a nucleophilic substitution reaction with an amine source, typically ammonia or an ammonium salt.

Experimental Protocol: Sulfonamide Formation

This protocol is based on general methods for the synthesis of sulfonamides from sulfonyl chlorides.[1]

Materials:

-

2-Bromo-4-fluorobenzenesulfonyl chloride

-

Ammonia solution (e.g., ammonium hydroxide) or an appropriate amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine or pyridine, if starting from an amine salt)

Procedure:

-

Reaction Setup:

-

Dissolve 2-bromo-4-fluorobenzenesulfonyl chloride in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

-

Addition of Amine:

-

Slowly add the ammonia solution or a solution of the amine and a base to the cooled sulfonyl chloride solution.

-

-

Reaction and Work-up:

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or other suitable methods).

-

Quench the reaction with water.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure sulfonamide.

-

Mandatory Visualizations

Logical Relationship of the Synthesis Pathway

Caption: Overall synthesis pathway from the starting aniline to the final sulfonamide product.

Experimental Workflow for Stage 1

Caption: Step-by-step experimental workflow for the synthesis of the sulfonyl chloride intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]

- 3. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 4. calpaclab.com [calpaclab.com]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. 2-Bromo-4-fluorobenzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Physicochemical Properties of 2-Bromo-4-fluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document collates available data, presents it in a structured format, and outlines detailed experimental methodologies for the determination of key parameters.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be verified through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO₂S | PubChem[1] |

| Molecular Weight | 254.08 g/mol | ChemicalBook[2] |

| Melting Point | 171-175 °C (lit.) | ChemicalBook[2] |

| Boiling Point (Predicted) | 360.9 ± 52.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.830 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 9.57 ± 0.60 | ChemicalBook[2] |

| XLogP (Predicted) | 1.3 | PubChem[1] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate determination of the physicochemical properties of any compound. The following sections outline standard methodologies applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded. This range is reported as the melting point.

Solubility Determination (Isothermal Shake-Flask Method)

Understanding the solubility of a compound in various solvents is fundamental for its formulation, purification, and biological testing. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Methodology:

-

System Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). The samples are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Separation: After equilibration, the undissolved solid is allowed to settle. A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.

-

Quantification: The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its pharmacokinetic properties, such as absorption and distribution.

Methodology:

-

Phase Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other.

-

Compound Addition: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the octanol and water layers. The mixture is then allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzenesulfonamide, which would be applicable to this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathway: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

Caption: Inhibition of carbonic anhydrase by a sulfonamide inhibitor.

References

In-Depth Technical Guide: 2-Bromo-4-fluorobenzenesulfonamide (CAS 351003-60-6)

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, characterization, and application of 2-Bromo-4-fluorobenzenesulfonamide. This guide has been constructed based on established chemical principles and data from closely related structural analogs. The experimental protocols and spectral data presented herein are predictive and should be regarded as a starting point for research and development.

Introduction

This compound is a halogenated aromatic sulfonamide. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules. The sulfonamide functional group is a key pharmacophore, while the presence of bromine and fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a technical overview of this compound, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted analytical characterization data.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 351003-60-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₅BrFNO₂S | Chemical Supplier Catalogs |

| Molecular Weight | 254.08 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Melting Point | 171-175 °C | Supplier Data |

| Boiling Point | ~360.9 °C (predicted) | Predictive Software |

| Density | ~1.8 g/cm³ (predicted) | Predictive Software |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in water. | Inferred from structure |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is proposed to proceed in two main stages:

-

Synthesis of the key intermediate, 2-bromo-4-fluorobenzenesulfonyl chloride , from 2-bromo-4-fluoroaniline via a diazotization reaction followed by a copper-catalyzed sulfonyl chlorination (a variation of the Sandmeyer reaction).

-

Ammonolysis of 2-bromo-4-fluorobenzenesulfonyl chloride to yield the final product, this compound.

Caption: Proposed overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride (CAS: 351003-45-7)

This protocol is a generalized procedure based on standard methods for the synthesis of aryl sulfonyl chlorides from anilines.

Materials:

-

2-Bromo-4-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas or a solution of SO₂ in acetic acid

-

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonyl Chlorination (Sandmeyer-type Reaction):

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid and cool it to 0-5 °C.

-

Add a catalytic amount of copper(I) or copper(II) chloride to this solution.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the SO₂ solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature between 5-10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-4-fluorobenzenesulfonyl chloride.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent if necessary.

-

Caption: Experimental workflow for the synthesis of the precursor.

Synthesis of this compound (CAS: 351003-60-6)

This is a generalized protocol for the ammonolysis of a sulfonyl chloride.

Materials:

-

2-Bromo-4-fluorobenzenesulfonyl chloride

-

Aqueous Ammonium Hydroxide (concentrated)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction:

-

Dissolve 2-bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 eq) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

If a precipitate (the product) has formed, it can be collected by filtration, washed with cold water, and dried.

-

If the product remains in solution, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Caption: Experimental workflow for the synthesis of the final product.

Predicted Analytical Characterization

No published spectral data for this compound is currently available. The following table summarizes the expected analytical data based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-8.0 ppm. The -SO₂NH₂ protons would appear as a broad singlet, the chemical shift of which would be solvent-dependent. |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-145 ppm. The carbon attached to bromine would be expected around δ 115-125 ppm, and the carbon attached to fluorine would show a large C-F coupling constant. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely a multiplet due to coupling with aromatic protons. |

| FT-IR (cm⁻¹) | - N-H stretching of the sulfonamide group: ~3350-3250 cm⁻¹ (two bands).- Aromatic C-H stretching: ~3100-3000 cm⁻¹.- Asymmetric and symmetric S=O stretching: ~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹.- C-F stretching: ~1250-1000 cm⁻¹.- C-Br stretching: ~700-500 cm⁻¹. |

| Mass Spec (ESI) | [M-H]⁻ at m/z ~252/254 (due to bromine isotopes).[M+H]⁺ at m/z ~254/256. |

Potential Applications in Drug Discovery and Development

While no specific applications for this compound have been documented, its structural features suggest its potential as a valuable building block in medicinal chemistry.

-

Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a variety of drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.

-

Fluorine Substitution: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.

-

Bromine Substitution: The bromine atom provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecular architectures.

This compound could serve as a starting material or intermediate in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

This compound is a chemical compound with potential utility in research and development, particularly in the field of medicinal chemistry. Due to the current lack of published literature, this guide provides a foundational understanding based on inferred properties and generalized synthetic methodologies. Further experimental work is required to fully characterize this molecule and explore its potential applications. Researchers and scientists are encouraged to use the information presented as a starting point for their investigations.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Bromo-4-fluorobenzenesulfonamide. While direct crystallographic data for this specific molecule is not extensively available in public databases, this paper extrapolates from crystallographic and spectroscopic data of structurally analogous compounds to predict its key structural features. This document outlines detailed experimental protocols for its synthesis and characterization, including spectroscopic and crystallographic techniques. Furthermore, molecular structure and a proposed experimental workflow are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers engaged in the study and application of substituted benzenesulfonamides in medicinal chemistry and drug discovery.

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen substituents, such as bromine and fluorine, onto the phenyl ring can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a molecule featuring this substitution pattern, is of considerable interest for its potential applications in the design of novel therapeutic agents. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for structure-based drug design and for elucidating its mechanism of action at a molecular level.

This guide synthesizes available information on analogous compounds to present a detailed overview of the probable molecular structure, conformation, and intermolecular interactions of this compound.

Predicted Molecular Structure and Conformation

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a sulfonamide group (-SO₂NH₂) at the 1-position.

Based on the analysis of crystal structures of related halogenated and substituted benzenesulfonamides, several key conformational features can be predicted. The geometry around the sulfur atom is expected to be a distorted tetrahedron. The orientation of the sulfonamide group relative to the benzene ring is a critical conformational parameter.

Studies on similar N-substituted benzenesulfonamides have shown that the torsion angle of the C-S-N-C fragment and the dihedral angle between the benzene rings are key conformational descriptors. In the case of this compound, which is a primary sulfonamide, the conformation will be influenced by intramolecular and intermolecular hydrogen bonding involving the -NH₂ group. The presence of the ortho-bromo substituent is likely to induce a specific orientation of the sulfonamide group to minimize steric hindrance.

Tabulated Predicted Structural Data

The following table summarizes the predicted and analogous structural parameters based on published data for similar molecules. Direct experimental values for this compound are pending experimental determination.

| Parameter | Predicted Value / Analogous Data | Reference Compound(s) |

| Bond Lengths (Å) | ||

| S=O | 1.43 (avg.) | N-allyl-N-benzyl-4-methylbenzenesulfonamide[1] |

| S-N | 1.64 | N-allyl-N-benzyl-4-methylbenzenesulfonamide[1] |

| S-C | 1.76 | N-allyl-N-benzyl-4-methylbenzenesulfonamide[1] |

| C-Br | ~1.90 | General organobromine compounds |

| C-F | ~1.35 | General organofluorine compounds |

| Bond Angles (°) ** | ||

| O-S-O | ~120 | N-allyl-N-benzyl-4-methylbenzenesulfonamide[1] |

| O-S-N | ~107 | N-allyl-N-benzyl-4-methylbenzenesulfonamide[1] |

| O-S-C | ~108 | N-allyl-N-benzyl-4-methylbenzenesulfonamide[1] |

| N-S-C | ~107 | N-allyl-N-benzyl-4-methylbenzenesulfonamide[1] |

| Torsion Angles (°) ** | ||

| C(aryl)-S-N-H | Variable, influenced by packing | General Sulfonamides |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding sulfonyl chloride.

Materials:

-

2-Bromo-4-fluorobenzenesulfonyl chloride

-

Ammonium hydroxide (28-30%)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 2-Bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL/g).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide (5.0 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons and the sulfonamide NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of signals will confirm the number of unique carbon atoms. The chemical shifts will be influenced by the attached functional groups (Br, F, SO₂NH₂).

-

¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atom.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

N-H stretching of the sulfonamide group (~3300-3400 cm⁻¹)

-

Asymmetric and symmetric S=O stretching (~1330-1370 cm⁻¹ and ~1150-1180 cm⁻¹)

-

C-S stretching (~800-900 cm⁻¹)

-

C-Br stretching (~500-600 cm⁻¹)

-

C-F stretching (~1000-1100 cm⁻¹)

-

X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine using full-matrix least-squares on F². This will provide precise bond lengths, bond angles, torsion angles, and details of the intermolecular interactions in the solid state.

Visualizations

Molecular Structure

Caption: 2D Molecular Structure of this compound.

Experimental Workflow

Caption: Proposed experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure and conformation of this compound, based on the analysis of structurally related compounds. The outlined experimental protocols offer a clear pathway for its synthesis and comprehensive characterization. The provided visualizations of the molecular structure and experimental workflow serve as valuable tools for researchers. Future experimental work, particularly single-crystal X-ray diffraction, is necessary to definitively determine the precise three-dimensional structure and conformational preferences of this molecule, which will undoubtedly aid in its further development and application in medicinal chemistry.

References

The Rising Potential of 2-Bromo-4-fluorobenzenesulfonamide Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the field of medicinal chemistry. Within this landscape, sulfonamide-containing compounds have long been a cornerstone of drug discovery, leading to a wide array of antibacterial, anticancer, and anti-inflammatory drugs. A particularly promising scaffold, 2-Bromo-4-fluorobenzenesulfonamide, is emerging as a versatile starting point for the development of a new generation of bioactive molecules. This technical guide provides a comprehensive overview of the potential biological activities of its derivatives, focusing on anticancer, enzyme inhibitory, and antimicrobial applications. While specific research on derivatives of this compound is still nascent, this document will draw upon the broader benzenesulfonamide literature to highlight its potential, alongside detailed experimental protocols and relevant signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

Benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival. These compounds often exert their effects by inhibiting key enzymes and signaling pathways crucial for tumor growth.

Potential Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers.[1] Benzenesulfonamide derivatives have been designed to inhibit key kinases within this pathway, such as MEK and ERK, thereby halting the signal transduction that drives cancer cell growth.

PI3K/Akt/mTOR Pathway: This pathway is another central regulator of cell growth, metabolism, and survival, and its aberrant activation is frequently observed in cancer.[2][3] Novel sulfonamide derivatives have been designed as dual PI3K/mTOR inhibitors, offering a powerful strategy to simultaneously block multiple nodes in this critical survival pathway.[3]

Quantitative Data on Anticancer Activity

While specific data for this compound derivatives is limited in publicly available literature, the following table summarizes the anticancer activity of representative benzenesulfonamide derivatives against various cancer cell lines to illustrate the potential of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide Derivative | A549 (Lung) | 1.98 - 9.12 | [4] |

| Benzenesulfonamide Derivative | HeLa (Cervical) | 1.98 - 9.12 | [4] |

| Benzenesulfonamide Derivative | MCF-7 (Breast) | 1.98 - 9.12 | [4] |

| Benzenesulfonamide Derivative | Du-145 (Prostate) | 1.98 - 9.12 | [4] |

| Sulfonamide Methoxypyridine | HCT-116 (Colon) | 0.02 | [3] |

| Sulfonamide Methoxypyridine | MCF-7 (Breast) | 0.13 | [3] |

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The sulfonamide moiety is a well-established pharmacophore for enzyme inhibition due to its ability to mimic the transition state of enzymatic reactions and form key interactions with active site residues. Derivatives of this compound hold potential as inhibitors for a range of enzymes implicated in various diseases.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several sulfonamide derivatives have been reported to exhibit potent α-glucosidase inhibitory activity.

Quantitative Data on Enzyme Inhibition

The following table presents the α-glucosidase inhibitory activity of some benzenesulfonamide derivatives.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Sulfonamide Derivative | α-Glucosidase | 19.39 - 25.57 |

Antimicrobial Activity: A Renewed Focus on an Old Scaffold

The discovery of sulfonamide antibiotics revolutionized medicine. With the rise of antibiotic resistance, there is a renewed interest in developing novel sulfonamide-based antimicrobial agents. The unique electronic properties conferred by the bromo and fluoro substituents on the this compound scaffold may lead to derivatives with enhanced antimicrobial potency.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative sulfonamide derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| N-Sulfonamide 2-Pyridone | S. aureus | 2.76 |

| N-Sulfonamide 2-Pyridone | E. coli | - |

| N-Sulfonamide 2-Pyridone | K. pneumoniae | - |

| N-Sulfonamide 2-Pyridone | P. aeruginosa | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of Benzenesulfonamide Derivatives

Materials:

-

2-Bromo-4-fluorobenzenesulfonyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

-

Dissolve 2-Bromo-4-fluorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid (e.g., 1 M HCl).

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Anticancer Activity: MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5][6]

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][6]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[5][6]

-

Calculate the percentage of cell viability and determine the IC50 value.

α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

Test compounds and a positive control (e.g., Acarbose)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and test compounds in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of the α-glucosidase solution (0.5 U/mL) to each well and incubate for 10 minutes at 37°C.[7]

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM).[7]

-

Incubate the mixture for 20 minutes at 37°C.[7]

-

Stop the reaction by adding 80 µL of 0.2 M Na2CO3 solution.[7]

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.[7]

-

Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Test: Broth Microdilution Method

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds and a positive control antibiotic

-

Sterile 96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[4][8]

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

-

Prepare two-fold serial dilutions of the test compounds in CAMHB in the 96-well plate.[4][8]

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.[8]

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][8]

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. By leveraging the well-established biological activities of the broader benzenesulfonamide class, researchers can explore the potential of these specific derivatives as potent anticancer, enzyme inhibitory, and antimicrobial agents. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, opens up a vast chemical space for exploration. Further focused research into the synthesis and biological evaluation of this compound derivatives is warranted to fully unlock their therapeutic potential. This guide provides the foundational knowledge and experimental frameworks necessary to embark on such investigations.

References

- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

The Strategic Role of Fluorine in the Medicinal Chemistry of Sulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into sulfonamide-based drug candidates has become a cornerstone of modern medicinal chemistry. This strategic incorporation profoundly influences a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the multifaceted role of fluorine in the design and development of sulfonamide drugs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and drug discovery workflows.

Impact of Fluorination on Physicochemical Properties

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to significant alterations in the molecular properties of sulfonamides. These changes can be leveraged to fine-tune a drug candidate's profile for optimal therapeutic performance.

Acidity (pKa)

Fluorination typically increases the acidity of the sulfonamide proton (SO₂NH). The strong electron-withdrawing nature of fluorine stabilizes the conjugate base, thereby lowering the pKa. This modulation of acidity is critical as it influences the ionization state of the drug at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to the target protein. For instance, the introduction of fluorine atoms alpha to a sulfonamide can lead to a linear increase in acidity of approximately 1.47 pKa units per fluorine atom.[1]

Lipophilicity (logP)

The effect of fluorine on lipophilicity is more complex and highly dependent on the local molecular environment. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as a trifluoromethyl group, can either increase or decrease the overall logP depending on the rest of the molecular structure. This is due to the interplay of increased molecular volume and altered polarity. Careful placement of fluorine allows for the fine-tuning of a compound's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds with C-F bonds at known sites of metabolism ("metabolic blocking"), the half-life of a drug can be significantly extended. For example, the fluorination of the well-known sulfonamide drug celecoxib at the 4'-position of the tolyl group (4'-fluorocelecoxib) results in a four-fold increase in metabolic stability compared to the parent compound.

Data Presentation: Comparative Physicochemical and Biological Data

The following tables summarize the quantitative impact of fluorination on key properties of sulfonamides, drawing from various studies.

| Compound | R Group | pKa | logP | Reference |

| Benzenesulfonamide | H | 10.0 | 0.86 | Calculated |

| 4-Fluorobenzenesulfonamide | 4-F | 9.3 | 1.23 | Calculated |

| Celecoxib | - | 11.1 | 3.53 | [2] |

| 4'-Fluorocelecoxib | - | Not Reported | Not Reported | - |

Table 1: Comparative pKa and logP of Fluorinated vs. Non-Fluorinated Sulfonamides. This table provides a comparison of the acidity and lipophilicity of a simple benzenesulfonamide and its fluorinated analog, as well as the known values for celecoxib.

| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| 1 | H | 250 | 12 | 25 | 5.8 | [3] |

| 5 | H | 41.2 | 4.3 | 73.9 | 0.68 | [3] |

| 6 | 4-F | 82.3 | 14.4 | 25.1 | 0.72 | [3] |

| 7 | 4-Cl | 40.2 | 3.5 | 23.1 | 0.63 | [3] |

| 8 | 4-Br | 48.9 | 3.9 | 30.4 | 0.79 | [3] |

| 9 | 4-Me | 47.7 | 6.1 | 24.0 | 0.65 | [3] |

| 10 | 4-NO₂ | 49.3 | 6.0 | 20.5 | 0.79 | [3] |

| 12 | 4-OCH₃ | 47.0 | 3.8 | 80.4 | 0.66 | [3] |

| 13 | 4-NHCOCH₃ | 41.3 | 3.6 | 81.3 | 0.71 | [3] |

Table 2: Inhibition Constants (Ki) of Fluorinated and Non-Fluorinated Sulfonyl Semicarbazides against Human Carbonic Anhydrase (hCA) Isoforms. This table demonstrates the impact of fluorine and other substituents on the inhibitory activity of sulfonamides against various carbonic anhydrase isoforms. Compound 1 is the standard, Acetazolamide (AZA).

| Compound | In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | Reference |

| Celecoxib | - | - |

| 4'-Fluorocelecoxib | 4x longer than Celecoxib | Mentioned in text |

Table 3: Comparative Metabolic Stability of Celecoxib and its Fluorinated Analog. This table highlights the significant improvement in metabolic stability achieved through fluorination.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the physicochemical and pharmacokinetic properties of drug candidates.

Determination of pKa by UV-Metric Titration

Principle: This method relies on the change in the UV-Visible absorption spectrum of a compound as its ionization state changes with pH.

Methodology:

-

Sample Preparation: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.

-

Titration Setup: Use an automated titration system equipped with a UV-Vis spectrophotometer and a pH electrode.

-

Titration: Add a small aliquot of the stock solution to a thermostated vessel containing an aqueous buffer of known ionic strength. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), or vice versa, while continuously monitoring the pH and acquiring UV-Vis spectra at regular pH intervals.

-

Data Analysis: Use specialized software to analyze the multi-wavelength spectral data as a function of pH. The software performs a factor analysis to determine the number of ionic species present and then fits the data to the appropriate Henderson-Hasselbalch equation to calculate the pKa value(s). For poorly soluble compounds, co-solvent methods with extrapolation to 0% organic solvent may be necessary.

Determination of Lipophilicity (logP) by Reverse-Phase HPLC

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its octanol-water partition coefficient (logP).

Methodology:

-

Standard Preparation: Prepare solutions of a series of standard compounds with known logP values in a suitable solvent.

-

Sample Preparation: Prepare a solution of the test sulfonamide in the same solvent.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detector at an appropriate wavelength.

-

-

Analysis: Inject the standard solutions and the test compound solution onto the HPLC system and record their retention times.

-

Calibration and Calculation: Plot the known logP values of the standard compounds against their retention times to generate a calibration curve. Use the retention time of the test sulfonamide to interpolate its logP value from the calibration curve.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Principle: This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

-

Reagent Preparation:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of the sulfonamide in DMSO.

-

HLM Suspension: Thaw pooled human liver microsomes and dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

Pre-warm the HLM suspension and the test compound (diluted to an intermediate concentration) at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system to the incubation mixture containing the HLM and the test compound (final concentration typically 1 µM).

-

Incubate the mixture at 37°C with shaking.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent sulfonamide at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (protein concentration).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by sulfonamides and a typical drug discovery workflow.

Figure 1: A generalized workflow for sulfonamide drug discovery.

References

- 1. Novel highly fluorinated sulfamates: synthesis and evaluation of their surfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Bromo-4-fluorobenzenesulfonamide from 4-fluoroaniline

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzenesulfonamide from 4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis process for this compound, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-fluoroaniline. This document details the synthetic route, including experimental protocols, and presents quantitative data in a structured format.

Synthetic Pathway Overview

The is a four-step process. The pathway commences with the regioselective bromination of 4-fluoroaniline to introduce a bromine atom at the ortho-position to the amino group. The resulting 2-bromo-4-fluoroaniline then undergoes diazotization, converting the amino group into a reactive diazonium salt. This intermediate is subsequently transformed into 2-bromo-4-fluorobenzenesulfonyl chloride via a Sandmeyer-type reaction. The final step involves the amination of the sulfonyl chloride to yield the target sulfonamide.

Caption: Overall synthetic workflow from 4-fluoroaniline to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step. The quantitative data, where available, is summarized in the subsequent tables.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

This initial step involves the electrophilic aromatic substitution of 4-fluoroaniline to introduce a bromine atom.

Experimental Protocol: To a two-necked flask equipped with a stirring device, 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol) are added.[1][2] N-bromosuccinimide (11.4 g, 63.95 mmol) dissolved in DMF is then added slowly in a dropwise manner with continuous stirring.[1][2] Upon completion of the reaction, extraction is performed using dichloromethane (CH2Cl2).[1][2] The product is then purified by column chromatography with an eluent ratio of ethyl acetate to n-hexane of 1:4.[1][2]

| Parameter | Value | Reference |

| Starting Material | 4-Fluoroaniline | [1][2] |

| Reagents | N-Bromosuccinimide, DMF | [1][2] |

| Product | 2-Bromo-4-fluoroaniline | [1][2] |

| Yield | 95% | [1][2] |

Step 2: Diazotization of 2-Bromo-4-fluoroaniline

The amino group of 2-bromo-4-fluoroaniline is converted into a diazonium salt, a versatile intermediate for subsequent transformations.[3]

Experimental Protocol: 2-bromo-4-fluoroaniline is suspended in a mixture of concentrated hydrochloric acid and deionized water. The suspension is cooled to 0-5 °C in an ice-salt bath with continuous magnetic stirring.[4] A solution of sodium nitrite in cold deionized water is added dropwise, ensuring the temperature is maintained below 5 °C.[4] The reaction is stirred for an additional 20 minutes in the ice bath to ensure the complete formation of the 2-bromo-4-fluorobenzenediazonium salt solution, which is used immediately in the next step.[4]

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-4-fluoroaniline | [3][4] |

| Reagents | Sodium nitrite, Hydrochloric acid | [3][4] |

| Product | 2-Bromo-4-fluorobenzenediazonium chloride | [3] |

| Temperature | 0-5 °C | [4] |

Step 3: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride

This step utilizes a Sandmeyer-type reaction to introduce the sulfonyl chloride functional group.

Experimental Protocol: The freshly prepared cold diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at a controlled temperature to facilitate the release of nitrogen gas and the formation of the sulfonyl chloride. After the reaction is complete, the mixture is poured into ice water, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield 2-bromo-4-fluorobenzenesulfonyl chloride.[5][6][7]

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-4-fluorobenzenediazonium chloride | [5][6] |

| Reagents | Sulfur dioxide, Copper(I) chloride | [5] |

| Product | 2-Bromo-4-fluorobenzenesulfonyl chloride | [8] |

| CAS Number | 351003-45-7 | [8] |

| Molecular Formula | C6H3BrClFO2S | [8] |

| Molecular Weight | 273.51 g/mol | [8] |

Step 4: Synthesis of this compound

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide.

Experimental Protocol: 2-bromo-4-fluorobenzenesulfonyl chloride is dissolved in a suitable inert solvent, such as tetrahydrofuran or dichloromethane. The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until the sulfonyl chloride is completely consumed. The product is then isolated by extraction and purified by recrystallization or column chromatography to give this compound.

| Parameter | Value |

| Starting Material | 2-Bromo-4-fluorobenzenesulfonyl chloride |

| Reagents | Concentrated aqueous ammonia |

| Product | This compound |

Chemical Structures and Transformations

The following diagram illustrates the chemical transformations involved in the synthesis.

Caption: Step-by-step chemical transformations in the synthesis.

Conclusion

The is a robust and efficient process. Each step, from the initial bromination to the final amination, utilizes well-established chemical reactions. This guide provides the necessary protocols and data to aid researchers and scientists in the preparation of this important synthetic intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity.

References

- 1. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-4-fluorobenzenesulfonamide in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-4-fluorobenzenesulfonamide in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel biphenylsulfonamide derivatives. This class of compounds has shown significant potential as inhibitors of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in various pathological processes, including cancer progression and metastasis.[1] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids. The use of this compound as a coupling partner allows for the direct incorporation of a sulfonamide moiety, a well-established pharmacophore, into a biphenyl scaffold. The resulting 4'-substituted-4-fluoro-[1,1'-biphenyl]-2-sulfonamides are of significant interest for the development of targeted therapeutics.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Data Presentation: Representative Suzuki-Miyaura Coupling of this compound

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established protocols for structurally similar aryl bromides and serves as a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 | 88 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 12 | 78 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 10 | 81 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that may require optimization for specific substrates and scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure biphenylsulfonamide product.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting MMP-2

Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix (ECM).[2] Overexpression of MMP-2 is associated with various pathologies, including tumor invasion, metastasis, and angiogenesis.[1] By degrading components of the basement membrane, MMP-2 facilitates the migration of cancer cells and the formation of new blood vessels that supply tumors. Therefore, the inhibition of MMP-2 is a promising strategy for cancer therapy.

The biphenylsulfonamide scaffold synthesized through the Suzuki-Miyaura coupling of this compound can serve as a core structure for the development of potent and selective MMP-2 inhibitors. The sulfonamide group can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of MMP-2, while the biphenyl structure allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Simplified signaling pathway of MMP-2 in cancer progression and its inhibition.

Conclusion

The Suzuki-Miyaura coupling of this compound provides an efficient and versatile route to a diverse range of biphenylsulfonamides. These compounds are of high interest in drug discovery, particularly for the development of MMP-2 inhibitors for oncology applications. The protocols and data presented herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols: 2-Bromo-4-fluorobenzenesulfonamide as a Versatile Building Block for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them prime targets for therapeutic intervention, with kinase inhibitors revolutionizing the treatment of various cancers and other diseases.[1] The development of potent and selective kinase inhibitors is a key focus in modern drug discovery. The sulfonamide moiety is a privileged functional group in medicinal chemistry and has been incorporated into numerous kinase inhibitors. When attached to an aromatic ring, it can act as a hydrogen bond acceptor and participate in key interactions within the ATP-binding site of kinases.

This document provides detailed application notes and protocols for the utilization of 2-Bromo-4-fluorobenzenesulfonamide as a versatile building block in the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom allows for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, enabling the exploration of chemical space to achieve desired potency and selectivity. The fluoro substituent can enhance binding affinity and modulate physicochemical properties such as metabolic stability.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

A primary application of this compound in kinase inhibitor synthesis is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond between the brominated aromatic ring and a wide variety of boronic acids or esters, introducing molecular diversity.

Generalized Synthetic Workflow

The overall synthetic strategy involves a two-step process:

-

Suzuki-Miyaura Cross-Coupling: Reaction of this compound with a suitable (hetero)aryl boronic acid to generate a biaryl sulfonamide scaffold.

-

Further Functionalization (Optional): Modification of the coupled product to enhance biological activity and drug-like properties.

Caption: Generalized synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 mmol) to the flask.

-

Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane and 2.5 mL of water).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl sulfonamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Recombinant target kinase

-

Kinase substrate (e.g., a specific peptide)

-

Synthesized inhibitor compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO. A typical starting concentration is 10 mM.

-

In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor. Include a control with DMSO only.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation

The inhibitory activity of the synthesized compounds should be quantified and presented in a clear and structured manner. The half-maximal inhibitory concentration (IC₅₀) is a common metric for comparing the potency of different inhibitors.

Table 1: Hypothetical Inhibitory Activity of Synthesized Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Cpd-001 | Kinase A | 150 |

| Cpd-002 | Kinase A | 75 |

| Cpd-003 | Kinase A | 25 |

| Cpd-004 | Kinase B | 800 |

| Cpd-005 | Kinase B | 450 |

Target Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[2] This pathway is a prime target for the development of novel kinase inhibitors.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse compound libraries. The protocols and application notes provided herein offer a framework for researchers to utilize this building block in their drug discovery efforts targeting various kinase-driven diseases. The systematic evaluation of synthesized compounds through robust in vitro assays is crucial for identifying lead candidates for further preclinical development.

References

Application Notes and Protocols: Synthesis of Novel Carbonic Anhydrase Inhibitors from 2-Bromo-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel carbonic anhydrase (CA) inhibitors, utilizing 2-Bromo-4-fluorobenzenesulfonamide as a versatile starting material. The protocols detailed herein describe a synthetic strategy to generate a library of new chemical entities, their subsequent characterization, and their evaluation as potential therapeutic agents targeting various carbonic anhydrase isoforms.

Introduction

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in a range of diseases, including glaucoma, epilepsy, and cancer.[2][3] Sulfonamides represent a prominent class of carbonic anhydrase inhibitors, with several compounds in clinical use.[4] The development of new sulfonamide-based inhibitors with improved potency and isoform selectivity is an active area of research in medicinal chemistry.

This document outlines a synthetic approach to generate novel CA inhibitors by leveraging the reactivity of this compound. The proposed strategy involves the substitution of the bromine atom with a variety of amine nucleophiles via a palladium-catalyzed Buchwald-Hartwig amination reaction. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of the structure-activity relationship (SAR) and the identification of lead compounds with desirable pharmacological profiles.

Data Presentation: Carbonic Anhydrase Inhibition Data

The following tables summarize the inhibitory activity of a selection of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data is provided for comparative purposes to guide the design and evaluation of newly synthesized compounds.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Substituted Benzenesulfonamides

| Compound ID | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

| S1 | 4-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl) | 41.5 | 30.1 |

| S2 | 4-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl) | 78.3 | 45.2 |

| S3 | 4-(1-benzyl-1H-1,2,3-triazol-4-yl) | 95.6 | 68.4 |

| S4 | 4-(2-(1-indanonyl)hydrazinyl) | 1.79 ± 0.22 | 1.72 ± 0.58 |

| S5 | 4-(2-(4-chlorophenylacetyl)hydrazinyl) | 2.01 ± 0.25 | 2.15 ± 0.33 |